molecular formula C10H17NO2 B2788279 rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2247106-24-5

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B2788279
CAS No.: 2247106-24-5
M. Wt: 183.251
InChI Key: ZNLVNPTVOYKGKQ-PJKMHFRUSA-N
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Description

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[210]pentane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate, which leads to the formation of the bicyclic structure . Subsequent reactions introduce the tert-butyl and amino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate group may produce alcohols or aldehydes.

Scientific Research Applications

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly valuable in medicinal chemistry and organic synthesis, offering advantages such as improved metabolic stability and bioavailability compared to other similar compounds.

Properties

IUPAC Name

tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVNPTVOYKGKQ-PJKMHFRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1C(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12C[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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